(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a diazabicyclo nonane core, which is known for its rigidity and stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of a suitable precursor, such as a diamine, under acidic conditions to form the diazabicyclo nonane core.
Introduction of the Pyridine-3-Carbonyl Group: This step involves the acylation of the diazabicyclo nonane core with pyridine-3-carbonyl chloride in the presence of a base, such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of (1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide: shares similarities with other diazabicyclo nonane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor and its stability under various conditions.
This detailed article provides a comprehensive overview of (1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[322]nonane-3-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-17(2)23(21,22)18-9-12-5-6-14(11-18)19(10-12)15(20)13-4-3-7-16-8-13/h3-4,7-8,12,14H,5-6,9-11H2,1-2H3/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIYDQNKXCDCHR-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.